![molecular formula C20H22N4O3 B5566211 [5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)
[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound involves complex organic structures incorporating elements such as imidazole, pyridine, and furan, which are known for their significance in medicinal chemistry and material science. The compound's relevance stems from its intricate molecular arrangement, offering potential for diverse chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of such compounds typically involves multistep reactions, starting with the formation of core structures followed by various functionalization processes. For example, the synthesis of imidazole and pyridine derivatives can be achieved through reactions involving aryl aldehydes, ammonium chloride, and triethylamine in methanol, leading to the formation of triaryl imidazoles with defined stereochemistry (Fernandes et al., 2007). Additionally, the introduction of the furan and piperidine units may require specialized coupling reactions and subsequent modifications to incorporate the final carbonyl group.
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using spectroscopic techniques and X-ray crystallography, revealing intricate details about the arrangement of atoms and bonds. For instance, studies on related compounds have detailed the chair conformation of piperidine rings and the planarity of imidazole and pyridine moieties, indicating the presence of inter- and intramolecular hydrogen bonds that stabilize the molecular structure (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds encompasses a range of reactions, including aminomethylation, where furan-imidazopyridine compounds are functionalized at specific positions, indicating a selective approach towards modifying the molecular framework (Saldabol et al., 1971). These reactions not only extend the compound's chemical versatility but also underline its potential in synthesis and material science applications.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Material Applications
A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, related to the chemical structure of interest, explored their synthesis and optical properties. These compounds exhibit remarkable Stokes' shift range and quantum yields, making them suitable for applications in luminescent materials. The ability to tune these properties through structural modifications suggests potential for developing low-cost luminescent materials (Volpi et al., 2017).
Crystal Structure and Molecular Interactions
Research on the crystal structure of related compounds has contributed to understanding their molecular interactions. For instance, the study of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol revealed insights into molecular packing and hydrogen bonding, which are crucial for designing materials with specific properties (Elaatiaoui et al., 2014).
Synthetic Methodologies
Innovative synthetic methodologies for imidazole derivatives have been developed, showcasing the versatility and potential of these compounds in various scientific applications. These methodologies allow for the creation of novel compounds with potential relevance in material science and organic chemistry (Masquelin et al., 2006).
Biochemical and Pharmacological Research
Although you requested to exclude information related to drug use and side effects, it's worth noting that the structural motifs found in compounds similar to the one mentioned have been explored for their biochemical and pharmacological properties. This includes research into their potential receptor interactions and molecular mechanisms (Whelan et al., 1995).
Antimicrobial Applications
A study on bis-α,β-unsaturated ketones and related compounds, including fused Thieno[2,3-b]pyridine and Pyrazolo[3,4-b]pyridine derivatives, investigated their antimicrobial evaluation. This research highlights the potential of these compounds in developing new antimicrobial agents (Altalbawy, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(hydroxymethyl)furan-2-yl]-[3-[1-(pyridin-4-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-14-17-3-4-18(27-17)20(26)24-10-1-2-16(13-24)19-22-9-11-23(19)12-15-5-7-21-8-6-15/h3-9,11,16,25H,1-2,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYYPSYROOWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(O2)CO)C3=NC=CN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

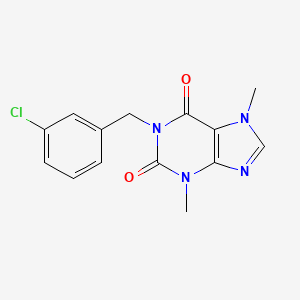
![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)

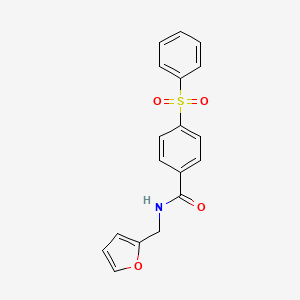
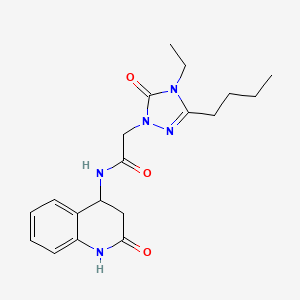
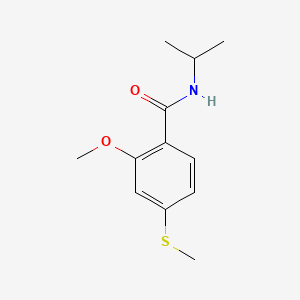
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5566177.png)
![N-{4-[2-(1-azocanylacetyl)carbonohydrazonoyl]phenyl}acetamide](/img/structure/B5566179.png)
![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5566184.png)
![2-[2-(2-pyridinyl)ethyl]-9-D-threonyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5566191.png)
![ethyl 4-(aminocarbonyl)-5-{[(4-fluorophenyl)acetyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B5566206.png)
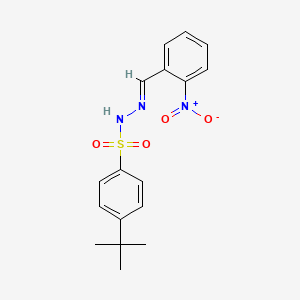
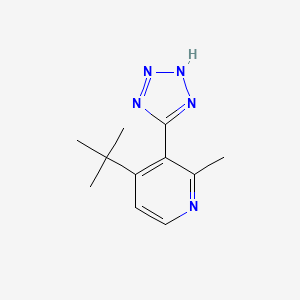
![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)